molecular formula C21H27N3O3 B2765503 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one CAS No. 2034457-97-9

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one

Cat. No. B2765503
CAS RN: 2034457-97-9
M. Wt: 369.465
InChI Key: RXXZSIXRBFSHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
The exact mass of the compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of related compounds, including their interactions with DNA and potential for forming metal complexes with bioactive properties. For instance, the synthesis of azo-metal(II) complexes derived from pyrazole-based compounds has shown increased antimicrobial activity and enhanced antitubercular activity against M. tuberculosis, along with effective DNA-binding properties through an intercalative mode, suggesting potential applications in antimicrobial and antitubercular therapies (Matada & Jathi, 2019).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of pyrazole derivatives and their complexes have been extensively studied. For example, novel transformations of spiro thiazolinone derivatives have shown higher antimicrobial activities, indicating their potential as leads for developing new antimicrobial agents (Patel & Patel, 2015). Similarly, the development of structurally diverse libraries from starting materials like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has led to compounds with various bioactive properties, including antimicrobial activities (Roman, 2013).

Anti-Inflammatory and Analgesic Activities

Studies have also explored the anti-inflammatory and analgesic activities of these compounds. The synthesis of novel series of pyrazole chalcones, for example, has been evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, showcasing the potential of pyrazole derivatives in developing new therapeutic agents (Bandgar et al., 2009).

Novel Drug Development

Further research has focused on the development of novel drugs with specific biological activities. The synthesis of spirothiazolidines analogs, for example, has shown significant anticancer and antidiabetic activities, highlighting the potential of these compounds in addressing multiple therapeutic targets (Flefel et al., 2019).

properties

IUPAC Name

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-16-15-17(2)24(22-16)19-6-3-18(4-7-19)5-8-20(25)23-11-9-21(10-12-23)26-13-14-27-21/h3-4,6-7,15H,5,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXZSIXRBFSHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCC4(CC3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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